Home > Products > Screening Compounds P47616 > Deoxycorticosterone acetate
Deoxycorticosterone acetate - 56-47-3

Deoxycorticosterone acetate

Catalog Number: EVT-266811
CAS Number: 56-47-3
Molecular Formula: C23H32O4
Molecular Weight: 372.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Deoxycorticosterone acetate (DOCA) is a synthetic mineralocorticoid, a class of steroid hormones primarily produced in the adrenal cortex. [, , , , , , , ] While structurally similar to naturally occurring deoxycorticosterone, DOCA is not naturally found in significant amounts in mammals. []

In scientific research, DOCA serves as a valuable tool for inducing experimental hypertension in animal models. [, , , , , , , , , , , , , , ] This induced hypertension mimics specific human hypertension types, allowing researchers to study the underlying mechanisms and potential therapeutic interventions for human hypertension. [, , , , , , , , ]

Deoxycorticosterone (DOC)

    Relevance: DOC is a direct precursor to Deoxycorticosterone acetate. Deoxycorticosterone acetate is a synthetic mineralocorticoid with similar biological activity to DOC but with a longer duration of action. Deoxycorticosterone acetate is often used in research to induce hypertension in animal models, mimicking mineralocorticoid excess states such as Conn's syndrome. [, , , , , , , , , , , , , , , , , , , ].

Aldosterone

11-Dehydrocorticosterone (Corticosterone)

    Relevance: While structurally similar to Deoxycorticosterone acetate, 11-Dehydrocorticosterone primarily exerts glucocorticoid activity and has a weaker mineralocorticoid effect. This compound was included in a study comparing the efficacy of different corticosteroids in maintaining lactation in adrenalectomized rats, where Deoxycorticosterone acetate was found to be more effective [].

17-Hydroxy-11-dehydrocorticosterone (Cortisone)

    Relevance: Similar to 11-Dehydrocorticosterone, 17-Hydroxy-11-dehydrocorticosterone shares structural similarities with Deoxycorticosterone acetate but primarily exhibits glucocorticoid activity. This compound was also included in the same study comparing the efficacy of corticosteroids in maintaining lactation, showcasing Deoxycorticosterone acetate's superior effect in this context [].

Fludrocortisone acetate

    Relevance: Similar to Deoxycorticosterone acetate, Fludrocortisone acetate exerts both glucocorticoid and mineralocorticoid effects. It was included in a study evaluating the efficacy of different corticosteroids in treating ocular inflammation in a rabbit model, demonstrating that corticosteroids, especially those with mineralocorticoid activity like Fludrocortisone acetate and Deoxycorticosterone acetate, can effectively reduce ocular inflammation [].

11-Deoxycortisol

    Relevance: 11-Deoxycortisol is structurally similar to Deoxycorticosterone acetate and was included in the same study on ocular inflammation. The study showed 11-Deoxycortisol to be effective in reducing ocular inflammation, suggesting that corticosteroids with mineralocorticoid activity, including 11-Deoxycortisol and Deoxycorticosterone acetate, have potential in treating ocular inflammation [].

Synthesis Analysis

Methods and Technical Details

The synthesis of deoxycorticosterone acetate typically involves several steps. One common method includes the dehydration of hydrocortisone using phosphorus chloride in pyridine, which leads to the formation of a product that can be further modified to yield deoxycorticosterone acetate. High-pressure liquid chromatography is often employed to purify the synthesized compounds, ensuring high purity and quality for research and medical use .

The preparation of deoxycorticosterone acetate pellets for experimental use involves precise weighing and mixing with silicone compounds to create implants that can deliver the hormone over time. This method ensures controlled release and consistent dosing in animal models .

Molecular Structure Analysis

Structure and Data

Deoxycorticosterone acetate has a complex molecular structure characterized by its steroid backbone. Its chemical formula is C21H30O5C_{21}H_{30}O_5, with a molecular weight of 362.47 g/mol. The structure features a hydroxyl group at position 21, which is acetylated, leading to the formation of the acetate ester. The three-dimensional conformation of the molecule is critical for its biological activity, particularly its interaction with mineralocorticoid receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Deoxycorticosterone acetate undergoes various chemical reactions that are essential for its biological function. It can participate in metabolic pathways where it is converted into other steroid hormones or metabolites through hydroxylation or conjugation reactions. For instance, it can be transformed into more active forms like aldosterone under certain physiological conditions.

In laboratory settings, deoxycorticosterone acetate can also react with different reagents to form derivatives used for research purposes, such as in studies investigating hypertension mechanisms or renal function .

Mechanism of Action

Process and Data

Deoxycorticosterone acetate exerts its effects primarily through binding to mineralocorticoid receptors in target tissues, such as the kidneys. Upon binding, it activates these receptors, leading to increased reabsorption of sodium and water while promoting the excretion of potassium. This action results in elevated blood volume and blood pressure, making it a useful compound in research related to hypertension models .

Studies have shown that chronic administration of deoxycorticosterone acetate can lead to sustained hypertension in animal models, mimicking human salt-sensitive hypertension conditions due to its neurogenic component linked to sympathetic nervous system activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Deoxycorticosterone acetate appears as a white crystalline powder with a melting point around 180-185 °C. It is soluble in organic solvents such as ethanol and chloroform but has limited solubility in water. The compound should be stored in a cool, dry place away from light to maintain its stability.

Key physical properties include:

  • Molecular Weight: 362.47 g/mol
  • Melting Point: 180-185 °C
  • Solubility: Soluble in ethanol and chloroform; insoluble in water.
Applications

Scientific Uses

Deoxycorticosterone acetate is extensively used in scientific research, particularly in pharmacology and physiology studies. It serves as an important tool for inducing hypertension in animal models, allowing researchers to investigate various aspects of cardiovascular health and disease mechanisms. Additionally, it aids in studying renal function and electrolyte balance under conditions that mimic human diseases such as primary aldosteronism or adrenal insufficiency .

In clinical settings, deoxycorticosterone acetate may also be utilized for hormone replacement therapy in patients with adrenal insufficiency or other related endocrine disorders.

Experimental Models of DOCA-Induced Pathophysiological States

DOCA-Salt Hypertension as a Volume-Expanded Hypertension Model

Deoxycorticosterone acetate (DOCA)-salt hypertension is a well-established experimental model for studying volume-expanded hypertension characterized by sodium retention, plasma volume expansion, and neurohormonal activation. This model mimics low-renin salt-sensitive hypertension in humans, which accounts for ~26% of normotensive and 51% of hypertensive populations [1]. The pathophysiology unfolds in two distinct phases: An initial rise in blood pressure (BP) over 1–3 days driven by sodium/water retention and hypervolemia, followed by a sustained phase (≥3 weeks) mediated by neurogenic and inflammatory mechanisms [1] [6].

Key pathophysiological features include:

  • Sympathetic overactivation: Elevated lumbar and splanchnic nerve activity precedes hypertension development. Ganglionic blockade with hexamethonium significantly reduces BP, confirming neurogenic involvement [1].
  • Endothelial dysfunction: Reduced nitric oxide (NO) bioavailability and increased endothelin-1 (ET-1) sensitivity contribute to vasoconstriction [3] [8].
  • Oxidative stress and inflammation: NADPH oxidase (NOX) subunits (gp91phox, p67phox) are upregulated, generating superoxide (O₂⁻) in cardiovascular tissues. This promotes macrophage infiltration (CD68⁺ cells) and pro-inflammatory cytokines (TNF-α, IL-1β) [3] [6].
  • Cardiovascular remodeling: Concentric left ventricular hypertrophy, perivascular fibrosis, and arterial stiffness develop within 4 weeks [6].

Table 1: Pathophysiological Markers in DOCA-Salt Hypertension

ParameterChange vs. ControlsFunctional Consequence
Plasma Renin↓ 50-70%Volume expansion, salt sensitivity
CSF Angiotensin II↑ 3-foldSympathetic activation, vasoconstriction
NADPH oxidase↑ 2.5-fold in aortaReduced NO, endothelial dysfunction
Cardiac fibrosis↑ 4-fold collagen depositionDiastolic dysfunction, preserved ejection fraction

Methodological Frameworks for DOCA-Salt Model Induction

The DOCA-salt model requires three core interventions to reliably induce hypertension:

  • Uninephrectomy: Performed 7 days pre-DOCA to reduce renal mass by ~50%, impairing sodium excretion and amplifying salt sensitivity [1] [8].
  • Chronic DOCA administration:
  • Subcutaneous DOCA pellets (100–150 mg/kg) or injections (20–25 mg/kg every 4 days) [2] [8].
  • DOCA binds mineralocorticoid receptors (MR), promoting renal sodium reabsorption via ENaC channels in distal tubules.
  • High-salt diet: 1% NaCl in drinking water + 0.2–0.6% KCl to prevent hypokalemia [1] [6].

Variations in protocols include:

  • DOCA delivery: Pellets provide stable hormone release; injections allow dose titration.
  • Animal strains: Wistar and Sprague-Dawley rats show robust hypertension; mice develop cardiac hypertrophy with minimal BP changes [5].
  • Duration: Hypertension manifests in 7–14 days; extended protocols (4–6 weeks) accentuate end-organ damage [6].

Table 2: Standardized Protocol for DOCA-Salt Model Induction

StepProcedurePurpose
UninephrectomyLeft renal excision under anesthesiaReduce renal sodium excretory capacity
DOCA initiationDOCA pellet/implant post-op day 7Mimic aldosterone excess
Salt loading1% NaCl + 0.2% KCl ad libitumExceed renal sodium excretory capacity
ValidationSBP >160 mmHg by week 2Confirm hypertension phenotype

Critical mechanistic roles include:

  • Renal sodium handling: MR activation upregulates epithelial sodium channels (ENaC), causing plasma volume expansion [1].
  • Neuroendocrine crosstalk: DOCA-salt increases brain RAS components (AT1R, ACE-1) in hypothalamic nuclei, enhancing sympathetic outflow [1] [7].

Comparative Analysis of DOCA-Salt Models with Other Hypertensive Models

DOCA-salt hypertension exhibits distinct mechanistic and phenotypic differences from genetic and other induced models:

vs. Spontaneously Hypertensive Rats (SHRs):

  • Etiology: SHRs develop hypertension gradually due to polygenic mutations affecting renal and vascular function. DOCA-salt is acutely induced by volume expansion.
  • Renin-angiotensin system (RAS): SHRs show elevated plasma renin and Ang II; DOCA-salt exhibits suppressed renin but activated brain RAS [1] [6].
  • Immune involvement: Mycophenolate mofetil (MMF) attenuates hypertension in both models, but renal T-cell infiltration (CD3⁺ cells) is more pronounced in DOCA-salt [8].

vs. Dahl Salt-Sensitive (SS) Rats:

  • Salt sensitivity: Both models require high salt intake, but Dahl SS rats develop hypertension without DOCA/uninephrectomy due to genetic variants in renal transporters.
  • Oxidative stress: NADPH oxidase activation occurs in both, but DOCA-salt shows greater vascular superoxide production [6].
  • Cardiac phenotype: Dahl SS rats develop left ventricular dilation; DOCA-salt exhibits concentric hypertrophy with preserved ejection fraction [5].

Neurogenic vs. Renal Origins:

  • Neurogenic models (e.g., DOCA-salt): Hypertension driven by sympathetic overactivity, evidenced by elevated lumbar nerve discharge and baroreflex impairment. Lesioning hypothalamic nuclei (PVN, area postrema) attenuates BP rise [1] [7].
  • Renal models (e.g., Goldblatt 2K1C): Renin-dependent hypertension from renal artery stenosis. Unlike DOCA-salt, Goldblatt responds to RAS blockade [1].

Table 3: Comparative Analysis of Major Hypertension Models

ModelInduction MethodRAS StatusPrimary MechanismCardiovascular Phenotype
DOCA-saltDOCA + salt + uninephrectomyLow-reninVolume expansion, neurogenicConcentric LVH, fibrosis
SHRSpontaneous geneticHigh-reninRenal sympathetic toneEccentric LVH, renal dysfunction
Dahl SSHigh-salt dietNormalRenal sodium retentionLV dilation, systolic dysfunction
Ang II infusionChronic Ang II pumpHigh-reninVasoconstriction, oxidative stressVascular remodeling, endothelial dysfunction

The DOCA-salt model uniquely combines mineralocorticoid excess, salt sensitivity, and neuroinflammation, making it ideal for studying volume-expanded hypertension with suppressed peripheral RAS. Its rapid induction and reproducibility facilitate pharmacological studies targeting neurohormonal or immune pathways [1] [3] [6].

Properties

CAS Number

56-47-3

Product Name

Deoxycorticosterone acetate

IUPAC Name

[2-(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C23H32O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h12,17-20H,4-11,13H2,1-3H3

InChI Key

VPGRYOFKCNULNK-UHFFFAOYSA-N

SMILES

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Solubility

Soluble in DMSO

Synonyms

Acetate, Desoxycortone
Deoxycorticosterone 21 acetate
deoxycorticosterone-21-acetate
Desoxycorticosterone 21 acetate
Desoxycorticosterone Acetate
desoxycorticosterone-21-acetate
desoxycortone acetate
DOC 21 acetate
DOC-21-acetate
DOCA
Syncortyl

Canonical SMILES

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Isomeric SMILES

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.